2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Overview
Description
2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Polymerization : Pyrazolylamine ligands similar to 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine have been utilized in nickel-catalyzed oligomerization and polymerization of ethylene. These reactions are influenced by co-catalysts and solvents, leading to different products such as butene, hexene, and polyethylene (Obuah et al., 2014).
Coordination Chemistry : Derivatives of this compound have been explored in complexation studies with metals like cadmium. These complexes are characterized by distorted octahedral geometry and incorporate various hydrogen bond interactions, contributing to the field of coordination chemistry (Hakimi et al., 2013).
Photoinduced Tautomerization : Studies on compounds similar to this compound revealed three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer. This research is significant in understanding photoinduced processes in such compounds (Vetokhina et al., 2012).
Fluorescent Properties and Phase Behavior : Research into the fluorescent properties and phase behavior of related compounds has been conducted, offering insights into their potential applications in optoelectronics and materials science (Hiscock et al., 2019).
Lanthanide Compounds for Biological Sensing : Derivatives of 2,6-di(pyrazol-1-yl)pyridine, a similar compound, have been used to create luminescent lanthanide compounds, potentially applicable in biological sensing and imaging (Halcrow, 2005).
Anticancer Agent Development : Some derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents (Alam et al., 2018).
Synthesis and Structural Characterization : Extensive research into the synthesis, structure, and characterization of similar compounds has been conducted, contributing to the understanding of their properties and potential applications (Böck et al., 2020).
Mechanism of Action
Target of Action
Related compounds such as 2-pyridylethylamine are known to act as histamine agonists, specifically selective for the h1 subtype . The H1 receptor plays a crucial role in allergic reactions and inflammation.
Mode of Action
If it acts similarly to 2-Pyridylethylamine, it may bind to the H1 receptor, mimicking the action of histamine, and triggering a series of intracellular events .
Pharmacokinetics
Its related compound, 2-pyridylethylamine, has a boiling point of 93°c at 16 kPa , suggesting that it may be volatile and could potentially be rapidly absorbed and distributed in the body.
Result of Action
Related compounds have shown potential effects on suppressing the production of collagen in vitro .
Biochemical Analysis
Biochemical Properties
2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to act as a histamine agonist, selectively targeting the H1 subtype of histamine receptors . The interaction with histamine receptors suggests that this compound may influence inflammatory responses and other histamine-mediated processes. Additionally, it may interact with other proteins involved in signal transduction pathways, potentially affecting cellular communication and response mechanisms.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with histamine receptors can lead to changes in intracellular calcium levels, which in turn affect various cellular activities such as muscle contraction, neurotransmitter release, and cell proliferation . Furthermore, this compound may impact gene expression by activating or inhibiting transcription factors, thereby altering the expression of genes involved in inflammation, immune response, and other critical cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. As a histamine agonist, it binds to the H1 subtype of histamine receptors, triggering a cascade of intracellular events that lead to the activation of various signaling pathways . This binding interaction can result in the activation of G-proteins, which subsequently activate or inhibit downstream effectors such as adenylate cyclase, phospholipase C, and ion channels. These molecular interactions ultimately lead to changes in cellular function, including enzyme inhibition or activation and alterations in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to this compound may lead to desensitization of histamine receptors, resulting in reduced responsiveness to subsequent stimuli.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects by modulating histamine-mediated processes without causing significant adverse effects . At higher doses, it may induce toxic or adverse effects, such as excessive inflammation, tissue damage, or disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response, and exceeding this threshold can lead to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes result in the formation of more water-soluble metabolites that can be excreted from the body. Additionally, this compound may affect metabolic flux by altering the levels of key metabolites involved in energy production, detoxification, and other essential cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in tissues with abundant histamine receptors, such as the brain, lungs, and gastrointestinal tract.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the plasma membrane, where it interacts with histamine receptors, or to the nucleus, where it can influence gene expression. The subcellular localization of this compound can also affect its stability and degradation, as different cellular compartments have distinct proteolytic environments.
Properties
IUPAC Name |
2-(3-pyridin-2-ylpyrazol-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-5-8-14-7-4-10(13-14)9-3-1-2-6-12-9/h1-4,6-7H,5,8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQGPLFXBWQOJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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